Ethyl 3-hydroxy-2-methylpropanoate

Description

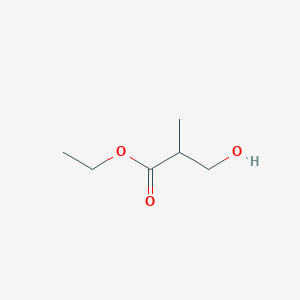

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydroxy-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-9-6(8)5(2)4-7/h5,7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKZIPLLOLLLPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 3-hydroxy-2-methylpropanoate

Foreword

Ethyl 3-hydroxy-2-methylpropanoate, a chiral β-hydroxy ester, represents a cornerstone building block in modern asymmetric synthesis. Its value extends across pharmaceuticals, agrochemicals, and fragrance industries, where precise stereochemical control is not merely advantageous but often a prerequisite for biological activity and product efficacy. This guide provides an in-depth exploration of its core chemical properties, synthesis methodologies, reactivity, and analytical characterization. The content herein is curated for researchers, chemists, and drug development professionals, offering not just data, but a causal understanding of the principles governing its application. We will delve into the mechanistic underpinnings of its synthesis and provide actionable protocols, grounded in authoritative sources, to empower scientists in their research and development endeavors.

Core Physicochemical & Structural Properties

This compound is a bifunctional molecule containing both a secondary alcohol and an ethyl ester group. This structure imparts a specific set of physical and chemical characteristics that are crucial for its handling and application in synthesis. The presence of a stereocenter at the C2 position means it exists as two enantiomers, (R) and (S), which often exhibit distinct biological activities.

Table 1: Key Physicochemical and Computed Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₁₂O₃ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Monoisotopic Mass | 132.078644241 Da | [1][2] |

| CAS Number | 89534-52-1 (for the racemate) | [1] |

| Canonical SMILES | CCOC(=O)C(C)CO | [1] |

| InChIKey | SLKZIPLLOLLLPQ-UHFFFAOYSA-N | [1][2] |

| XlogP (Predicted) | 0.3 | [1][2] |

| Hydrogen Bond Donor Count | 1 | PubChem Database |

| Hydrogen Bond Acceptor Count | 3 | PubChem Database |

| Rotatable Bond Count | 4 | PubChem Database |

| Topological Polar Surface Area | 46.5 Ų |[1][3] |

Synthesis Methodologies: From Classic Reactions to Asymmetric Strategies

The synthesis of β-hydroxy esters like this compound is a well-established field, with the Reformatsky reaction being a foundational method. However, for applications in drug development, achieving high enantiomeric purity is critical, necessitating the use of asymmetric synthesis techniques.

The Reformatsky Reaction

The Reformatsky reaction is a classic organometallic reaction that forms β-hydroxy esters by the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc.[4][5] The key to this reaction's utility is the formation of an organozinc reagent, or a "Reformatsky enolate," from the α-halo ester and zinc.[5][6] These zinc enolates are less reactive than their lithium or Grignard counterparts, which prevents them from reacting with the ester functionality, thus avoiding self-condensation.[5]

Mechanism Rationale:

-

Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of an α-haloester (e.g., ethyl 2-bromopropionate). This step is often initiated by activating the zinc surface, for instance, with a crystal of iodine.[6][7]

-

Enolate Formation: The resulting organozinc intermediate rearranges to form a zinc enolate.[5][6]

-

Carbonyl Addition: The zinc enolate then adds to the carbonyl carbon of an aldehyde (in this case, formaldehyde or its equivalent) via a six-membered, chair-like transition state.[5][6]

-

Workup: An acidic workup protonates the resulting zinc alkoxide and removes the zinc salts to yield the final β-hydroxy ester.[5][6]

Caption: Diagram 1: Generalized mechanism of the Reformatsky reaction.

Asymmetric Synthesis: Biocatalytic Reduction

For producing enantiomerically pure forms, such as the (R)-enantiomer (a derivative of the valuable "Roche ester"), biocatalytic methods are highly effective.[8] Enoate reductases, often from the 'Old Yellow Enzyme' (OYE) family, can perform asymmetric bioreduction of α,β-unsaturated precursors like ethyl 2-(hydroxymethyl)acrylate.[8][9][10]

Causality of Experimental Choice: This enzymatic approach is chosen for its exceptional stereoselectivity, often yielding products with >99% enantiomeric excess (ee).[8][9] The reaction proceeds under mild, environmentally benign conditions (aqueous buffer, room temperature), avoiding the need for chiral auxiliaries or expensive metal catalysts required in other asymmetric methods.[11] The choice of enzyme and any O-protective groups on the substrate can significantly impact the reaction rate, though the stereoselectivity often remains high.[8]

Generalized Experimental Protocol: Reformatsky Synthesis

This protocol is a self-validating system; successful formation of the product is confirmed by the analytical characterization steps outlined in the next section.

-

Zinc Activation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add zinc dust (1.2 eq). Add a crystal of iodine and gently warm the flask until the purple vapor dissipates. This process removes the deactivating oxide layer from the zinc surface.[7] Allow the flask to cool.

-

Reagent Addition: Add anhydrous solvent (e.g., THF or toluene). To the stirred suspension, add a solution of ethyl 2-bromopropionate (1.0 eq) and formaldehyde (1.1 eq, often used as its trimer, 1,3,5-trioxane) in the same solvent dropwise.

-

Reaction: The reaction is often exothermic. Maintain the temperature with a water bath. After the initial exotherm subsides, the mixture may be heated to 40-50°C for 1-2 hours to ensure complete reaction. Monitor progress by TLC or GC.

-

Quenching and Workup: Cool the reaction to 0°C and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl) or dilute HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure this compound.[6]

Spectroscopic and Analytical Characterization

Structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and connectivity.

Table 2: Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |

|---|---|---|

| ¹H NMR (CDCl₃) | -OH | Broad singlet, ~1.5-3.5 ppm (concentration dependent) |

| -O-CH₂- (ethyl) | Quartet, ~4.1 ppm | |

| -CH- (C2) | Multiplet, ~2.6 ppm | |

| -CH₂-OH (C3) | Multiplet, ~3.7 ppm | |

| -CH₃ (C2-methyl) | Doublet, ~1.2 ppm | |

| -CH₃ (ethyl) | Triplet, ~1.3 ppm | |

| ¹³C NMR (CDCl₃) | C=O (ester) | ~175 ppm |

| -CH- (C2) | ~45 ppm | |

| -CH₂-OH (C3) | ~65 ppm | |

| -O-CH₂- (ethyl) | ~61 ppm | |

| -CH₃ (C2-methyl) | ~14 ppm | |

| -CH₃ (ethyl) | ~14 ppm | |

| FTIR (Neat) | O-H stretch (alcohol) | Broad, ~3400 cm⁻¹ |

| C-H stretch (alkane) | ~2980-2880 cm⁻¹ | |

| C=O stretch (ester) | Strong, sharp, ~1730 cm⁻¹ | |

| C-O stretch | ~1250-1050 cm⁻¹ | |

| Mass Spec. (EI) | [M]+ (Molecular Ion) | m/z = 132 |

| [M-H₂O]+ | m/z = 114 | |

| [M-C₂H₅O]+ | m/z = 87 |

| | [COOC₂H₅]+ | m/z = 73 |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Protocol for Spectroscopic Analysis

Caption: Diagram 2: A typical workflow from synthesis to analytical validation.

-

NMR Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[12]

-

FTIR Analysis: Place one drop of the neat liquid sample between two NaCl or KBr salt plates to create a thin film for analysis.[12]

-

Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile for analysis by GC-MS (for EI) or direct infusion ESI-MS.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups.

-

Hydroxyl Group: The secondary alcohol can be easily protected using standard protecting groups (e.g., silyl ethers like TBDMS, benzyl ethers) to allow for selective reactions at the ester. It can also be oxidized to the corresponding β-keto ester, a valuable intermediate in its own right.

-

Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. It can be reduced to a 1,3-diol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Furthermore, it can undergo transesterification or react with nucleophiles at the carbonyl carbon.

Its primary application, particularly for the enantiopure forms, is as a chiral building block.[8] For instance, the methyl ester analogue, (R)-methyl 3-hydroxy-2-methylpropionate, is a well-known precursor in the total synthesis of complex natural products and pharmaceuticals, including antibiotics and vitamins.[8][13]

Safety and Handling

As a laboratory chemical, proper handling of this compound is essential.

-

GHS Hazard Classification:

-

Precautionary Statements:

-

P261 & P271: Avoid breathing vapors and use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves, protective clothing, and eye/face protection.[14]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

-

-

Storage: Store in a well-ventilated place.[14] Keep the container tightly closed in a cool, dry place.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[14]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13102430, this compound. Retrieved from [Link].[1]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 522537, 2-Ethyl-3-hydroxyhexyl 2-methylpropanoate. Retrieved from [Link].[3]

-

Wikipedia. (2023). Reformatsky reaction. Retrieved from [Link].[5]

-

NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link].[6]

-

SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved from [Link].[4]

-

Kroutil, W., et al. (2010). Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction. Advanced Synthesis & Catalysis, 352(14-15), 2663-2666. Retrieved from [Link].[8]

-

Genesis Drug Discovery & Development. (n.d.). Asymmetric Synthesis. Retrieved from [Link].[11]

-

PubChemLite. (n.d.). This compound (C6H12O3). Retrieved from [Link].[2]

-

Semantic Scholar. (2010). Asymmetric Synthesis of (R)‐3‐Hydroxy‐2‐methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic CC‐Bond Reduction. Retrieved from [Link].[9]

-

Scilit. (2010). Asymmetric Synthesis of (R)‐3‐Hydroxy‐2‐methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C C‐Bond Reduction. Retrieved from [Link].[10]

Sources

- 1. This compound | C6H12O3 | CID 13102430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H12O3) [pubchemlite.lcsb.uni.lu]

- 3. 2-Ethyl-3-hydroxyhexyl 2-methylpropanoate | C12H24O3 | CID 522537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 6. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 7. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Asymmetric Synthesis of (R)‐3‐Hydroxy‐2‐methylpropanoate (‘Roche Ester’) and Derivatives via Biocatalytic CC‐Bond Reduction | Semantic Scholar [semanticscholar.org]

- 10. scilit.com [scilit.com]

- 11. Asymmetric Synthesis | Genesis Drug Discovery & Development [gd3services.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Methyl (R)-3-hydroxy-2-methylpropionate (R)-(−)-3-Hydroxy-2-methylpropionic acid methyl ester [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

Ethyl 3-hydroxy-2-methylpropanoate CAS number 89534-52-1

An In-Depth Technical Guide to Ethyl 3-hydroxy-2-methylpropanoate (CAS 89534-52-1)

Introduction: A Versatile Chiral Building Block

This compound is a valuable bifunctional organic compound possessing both a hydroxyl group and an ester functional group.[1] This structure, particularly the presence of a chiral center at the second carbon, makes it a significant synthon in asymmetric synthesis. Its utility is most pronounced in the pharmaceutical and fine chemical industries, where it serves as a key intermediate for constructing complex, enantiomerically pure molecules.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, applications, and safety protocols to support its effective use in research and development.

Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 89534-52-1 | [4] |

| Molecular Formula | C₆H₁₂O₃ | [4] |

| Molecular Weight | 132.16 g/mol | [4][5] |

| IUPAC Name | This compound | [4] |

| Synonyms | Ethyl 2-methyl-3-hydroxypropionate | [6] |

| Appearance | Liquid | |

| InChI Key | SLKZIPLLOLLLPQ-UHFFFAOYSA-N | [4] |

| SMILES | CCOC(=O)C(C)CO | [7] |

| Storage Temperature | Sealed in dry, store in freezer, under -20°C | [5] |

Synthesis Pathway: Asymmetric Hydrogenation

The synthesis of enantiomerically pure this compound is critical for its application in drug development. One of the most effective methods is the asymmetric catalytic hydrogenation of a suitable precursor, such as ethyl 2-(hydroxymethyl)acrylate. This process utilizes a chiral catalyst, often a rhodium complex, to stereoselectively deliver hydrogen, yielding the desired enantiomer in high purity.[8]

Conceptual Workflow for Asymmetric Synthesis

The diagram below illustrates the logical flow from the starting material to the purified chiral product, emphasizing the key stages of the process.

Caption: Workflow for Asymmetric Synthesis.

Detailed Experimental Protocol

Causality: The following protocol is designed for robust and reproducible synthesis. The use of an anhydrous solvent is critical to prevent catalyst deactivation. The chiral ligand on the rhodium catalyst sterically directs the hydrogenation to one face of the double bond, ensuring high enantiomeric excess.

-

Catalyst Preparation: In a glovebox, dissolve the chiral rhodium catalyst (e.g., [Rh(COD)L]BF₄, where L is a chiral phosphine ligand) (1 mol%) and the substrate, ethyl 2-(hydroxymethyl)acrylate (1.0 eq), in a dry, degassed solvent (e.g., methanol).[8]

-

Reaction Setup: Transfer the solution to a stainless-steel autoclave.

-

Hydrogenation: Seal the autoclave, purge it several times with hydrogen gas, and then pressurize it to the desired pressure (e.g., 20 atm).

-

Reaction Execution: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by taking aliquots and analyzing via GC-MS or TLC.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas.

-

Purification: Concentrate the reaction mixture under reduced pressure to obtain the crude product. Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

-

Chiral Analysis: Determine the enantiomeric excess of the final product using chiral HPLC or GC.[8]

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Analytical Workflow

This diagram outlines a standard workflow for the comprehensive analysis of a synthesized batch of this compound.

Caption: Standard Analytical Quality Control Workflow.

Summary of Analytical Data

The following table summarizes the expected analytical data for this compound.

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural Elucidation | - Triplet (~1.2 ppm, 3H) and Quartet (~4.1 ppm, 2H) for the ethyl group.- Doublet (~1.1 ppm, 3H) for the methyl group at C2.- Multiplet (~2.6 ppm, 1H) for the proton at C2.- Doublet of doublets (~3.6-3.8 ppm, 2H) for the CH₂OH protons.- Broad singlet for the OH proton. |

| ¹³C NMR | Carbon Skeleton Confirmation | - Signals for the ester carbonyl (~175 ppm), the two carbons of the ethyl group, the CHOH carbon (~65 ppm), the chiral CH carbon (~45 ppm), and the two methyl carbons. |

| GC-MS | Purity Assessment & ID | - A single major peak indicating high purity.- The mass spectrum will show a molecular ion peak (if stable) and characteristic fragmentation patterns, such as the loss of an ethoxy group (-45) or the carboxylethyl group. Derivatization with a silylating agent like BSTFA may be required to improve volatility and peak shape.[9] |

| Chiral HPLC/GC | Enantiomeric Purity | - Separation of the (R) and (S) enantiomers on a chiral stationary phase, allowing for the precise determination of the enantiomeric excess (e.e.%). |

| FTIR | Functional Group Analysis | - Strong, broad absorption band for the O-H stretch (~3400 cm⁻¹).- Strong absorption for the C=O stretch of the ester (~1730 cm⁻¹).- C-H stretching bands (~2900-3000 cm⁻¹). |

Applications in Drug Development and Research

The primary value of chiral hydroxy esters like this compound lies in their role as versatile intermediates for synthesizing complex, high-value molecules.

Role as a Chiral Synthon

This compound is a bifunctional building block, allowing for selective modification at either the hydroxyl or the ester group. This dual reactivity is highly advantageous in multi-step syntheses. For example, the hydroxyl group can be protected, allowing for reactions at the ester, or it can be oxidized to an aldehyde or activated for nucleophilic substitution.

The (R) and (S) isomers of the corresponding methyl ester, Methyl 3-hydroxy-2-methylpropionate, are well-established building blocks for a wide variety of optically active molecules. They have been used as starting materials in the total synthesis of complex natural products with significant biological activity, such as:

-

(-)-Discodermolide: A potent microtubule-stabilizing agent with antitumor properties.

-

(-)-Stemoamide and (-)-Stemospironine: Biologically active alkaloids.

The ethyl ester variant serves the same strategic purpose, offering slightly different solubility and reactivity profiles that may be advantageous in specific synthetic routes.

Illustrative Synthetic Pathway

The diagram below shows a conceptual pathway where this compound is used as a key starting material for a hypothetical drug candidate.

Caption: Role as a Building Block in Multi-Step Synthesis.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling any chemical reagent. This compound is classified as an irritant.

GHS Hazard Information

-

Pictogram: Irritant (Exclamation Mark)

-

Signal Word: Warning[4]

-

Hazard Statements:

Precautionary Measures & Handling

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid breathing vapors or mist.[10] Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[10]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[10] For long-term stability, storage in a freezer at or below -20°C is recommended.[5]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13102430, this compound. PubChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18415010, Ethyl 3-hydroxy-2-(hydroxymethyl)propanoate. PubChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 522537, 2-Ethyl-3-hydroxyhexyl 2-methylpropanoate. PubChem. [Link]

-

The Good Scents Company. (n.d.). 2-ethyl-3-hydroxyhexyl 2-methyl propanoate. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 249268, Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate. PubChem. [Link]

-

SpectraBase. (n.d.). Ethyl 3-(4-cyanophenyl)-2-hydroxy-2-methylpropanoate - MS (GC). [Link]

-

PubChemLite. (n.d.). This compound (C6H12O3). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Uses of Ethyl (R)-3-hydroxybutanoate. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). [Link]

-

Cheméo. (n.d.). Ethyl 3-hydroxy-3-methylbutanoate. [Link]

-

NIST. (n.d.). Propanoic acid, 2-methyl-, 2-ethyl-3-hydroxyhexyl ester. NIST Chemistry WebBook. [Link]

-

ResearchGate. (2025). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. [Link]

-

Lytra, G., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1), 59-67. [Link]

-

The Good Scents Company. (n.d.). ethyl 3-(2-hydroxyphenyl) propionate. [Link]

-

precisionFDA. (n.d.). ETHYL 3-HYDROXY-2-METHYLBUTYRATE. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 521128, Mthis compound. PubChem. [Link]

-

Matrix Fine Chemicals. (n.d.). ETHYL 2-HYDROXY-2-METHYLPROPANOATE | CAS 80-55-7. [Link]

-

The Good Scents Company. (n.d.). ethyl 2-hydroxy-3-methyl butyrate. [Link]

Sources

- 1. Buy Ethyl (2R)-3-hydroxy-2-methylpropanoate | 87884-36-4 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C6H12O3 | CID 13102430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 89534-52-1|this compound|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. PubChemLite - this compound (C6H12O3) [pubchemlite.lcsb.uni.lu]

- 8. METHYL (S)-(+)-3-HYDROXY-2-METHYLPROPIONATE synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. synquestlabs.com [synquestlabs.com]

Ethyl 3-hydroxy-2-methylpropanoate molecular weight

An In-Depth Technical Guide to Ethyl 3-hydroxy-2-methylpropanoate: Properties, Synthesis, and Analysis

Abstract

This compound is a chiral hydroxy ester of significant interest in the fields of organic synthesis, pharmaceutical development, and flavor chemistry. This technical guide provides a comprehensive overview of its fundamental properties, including its molecular weight, chemical structure, and key physicochemical characteristics. We delve into established synthetic methodologies, with a detailed exploration of the Reformatsky reaction, offering a field-proven protocol for its preparation. Furthermore, this guide outlines a complete analytical workflow for the characterization and quality control of the compound, integrating spectroscopic and chromatographic techniques. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this versatile molecule.

Chemical Identity and Physicochemical Properties

This compound is an organic compound classified as a β-hydroxy ester.[1] Its structure features a hydroxyl group on the carbon beta to the carbonyl group of the ester. The presence of a chiral center at the second carbon means it can exist as two distinct stereoisomers.[1]

The fundamental properties of this compound are summarized in the table below. These data are critical for experimental design, safety assessment, and analytical method development.

| Property | Value | Source |

| Molecular Weight | 132.16 g/mol | [2] |

| Molecular Formula | C₆H₁₂O₃ | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 89534-52-1 | [2] |

| Canonical SMILES | CCOC(=O)C(C)CO | [2] |

| InChI Key | SLKZIPLLOLLLPQ-UHFFFAOYSA-N | [2] |

| Monoisotopic Mass | 132.07864 Da | [3] |

| XLogP3-AA (Predicted) | 0.3 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 4 | [2] |

| Topological Polar Surface Area | 46.5 Ų | [2] |

Synthesis of this compound

The synthesis of β-hydroxy esters like this compound is a cornerstone of organic chemistry. Several methods exist, including direct esterification and catalytic hydrogenation.[1][4] However, the most classic and robust method for this class of compounds is the Reformatsky Reaction .[5][6]

The Reformatsky Reaction: Mechanism and Rationale

The Reformatsky reaction involves the reaction of an α-haloester with an aldehyde or ketone in the presence of metallic zinc.[5][6] The key to this reaction is the formation of an organozinc reagent, often called a Reformatsky enolate.[7] This organozinc intermediate is sufficiently nucleophilic to attack a carbonyl carbon but is generally not reactive enough to react with the ester functional group, which prevents self-condensation—a common side reaction with more reactive organometallics like Grignard reagents or organolithiums.[7]

The mechanism proceeds via two main steps:

-

Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of the α-haloester to form the organozinc enolate.[7]

-

Nucleophilic Addition: The enolate then coordinates to the carbonyl oxygen of the aldehyde (in this case, formaldehyde or a synthetic equivalent) and adds to the carbonyl carbon, forming a new carbon-carbon bond.[7]

-

Workup: An acidic workup protonates the resulting alkoxide to yield the final β-hydroxy ester.[7]

Caption: Workflow of the Reformatsky reaction for synthesis.

Experimental Protocol: Synthesis via Reformatsky Reaction

This protocol describes a self-validating procedure for synthesizing this compound from ethyl 2-bromopropanoate and paraformaldehyde (a source of formaldehyde).

Materials:

-

Ethyl 2-bromopropanoate

-

Zinc dust, activated

-

Paraformaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (one crystal, as initiator)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

Activation of Zinc: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel under an inert atmosphere (N₂ or Ar), add zinc dust (1.2 eq). Add a small crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed, then allow to cool. This step activates the zinc surface.

-

Reaction Setup: Add anhydrous THF to the flask. In the dropping funnel, prepare a solution of ethyl 2-bromopropanoate (1.0 eq) and paraformaldehyde (1.1 eq) in anhydrous THF.

-

Initiation and Reaction: Add a small portion (approx. 10%) of the solution from the dropping funnel to the zinc suspension. The reaction mixture may need to be gently warmed to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux. The choice of THF as a solvent is crucial; its polarity and high boiling point facilitate the reaction.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials.

-

Workup and Extraction: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by adding 1M HCl until the excess zinc has dissolved and the solution is clear.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution, water, and finally brine. This washing sequence neutralizes any remaining acid and removes water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil should be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound. The success of the purification is a key validation step for the protocol.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized product. This involves a combination of chromatographic and spectroscopic techniques.

Caption: A typical analytical workflow for product validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for assessing the purity of the final product and confirming its molecular weight.

-

Rationale: The volatility of this compound makes it amenable to gas chromatography. The mass spectrometer detector provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight of 132.16 g/mol .

-

Typical GC Conditions:

-

Column: A non-polar or mid-polarity column (e.g., DB-5ms, HP-5).

-

Oven Program: Start at a low temperature (e.g., 45-60°C), hold for several minutes, then ramp at 10-20°C/min to a final temperature of ~240°C.[8]

-

Injector and Detector Temp: ~240°C and ~260°C, respectively.[8]

-

Expected Result: A single major peak in the chromatogram indicates high purity. The mass spectrum for this peak should show a molecular ion (M⁺) or related ions (e.g., M+H⁺, M-H₂O⁺) consistent with the C₆H₁₂O₃ formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.

-

Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR shows the number of unique carbon atoms in the molecule.

-

Expected ¹H NMR Spectral Features (in CDCl₃):

-

A triplet around 1.2 ppm (3H), corresponding to the methyl group of the ethyl ester, coupled to the adjacent methylene group.

-

A doublet around 1.2 ppm (3H), corresponding to the methyl group at the C2 position, coupled to the adjacent methine proton.

-

A multiplet around 2.6-2.7 ppm (1H), corresponding to the proton at the C2 position.

-

A broad singlet for the hydroxyl (-OH) proton. Its chemical shift can vary.

-

A multiplet around 3.7 ppm (2H), corresponding to the methylene protons at the C3 position.

-

A quartet around 4.1 ppm (2H), corresponding to the methylene group of the ethyl ester, coupled to the adjacent methyl group.

-

-

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

Signals for the two methyl groups on the main chain and the ethyl group.

-

A signal for the methylene group of the ethyl ester.

-

A signal for the methylene group at the C3 position (~60-65 ppm).

-

A signal for the methine group at the C2 position.

-

A signal for the ester carbonyl carbon (~175 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the presence of key functional groups.

-

Rationale: This technique identifies characteristic vibrations of chemical bonds.

-

Expected Peaks:

-

A strong, broad absorption band around 3400-3500 cm⁻¹, characteristic of the O-H stretch of the alcohol group.

-

A strong, sharp absorption band around 1710-1730 cm⁻¹, characteristic of the C=O stretch of the ester carbonyl group.[9]

-

Various C-H stretching and bending vibrations in the 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹ regions.

-

Applications and Significance

This compound serves as a valuable molecule in several industrial and research settings.

-

Pharmaceutical Intermediate: As a chiral building block, it is used in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] Its bifunctional nature (ester and alcohol) allows for a wide range of subsequent chemical modifications.

-

Flavor and Fragrance Industry: Related hydroxy esters are known for their pleasant, fruity, or green aromas and are used as flavoring agents in food and beverages.[10][11][12]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Handling Recommendations:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

References

-

. ChemicalBook.

-

. ARKIVOC.

-

. SATHEE.

-

. Spectrum.

-

. ChemicalBook.

-

. Smolecule.

-

. PubChem.

-

. PubChem.

-

. Chemistry LibreTexts.

-

. Biosynth.

-

. ChemicalBook.

-

. SciSpace.

-

. Scribd.

-

. PrepChem.com.

-

. Thermo Fisher Scientific - US.

-

. The NIST WebBook.

-

. PubChem.

-

. The Royal Society of Chemistry.

-

. Benchchem.

-

. PubChem.

-

. BLDpharm.

-

. PubChem.

-

. PubChemLite.

-

. The Good Scents Company.

-

. The Good Scents Company.

-

. Organic Syntheses Procedure.

-

. The NIST WebBook.

-

. The Good Scents Company.

-

. Biblioteka Nauki.

Sources

- 1. Buy Ethyl (2R)-3-hydroxy-2-methylpropanoate | 87884-36-4 [smolecule.com]

- 2. This compound | C6H12O3 | CID 13102430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C6H12O3) [pubchemlite.lcsb.uni.lu]

- 4. METHYL (S)-(+)-3-HYDROXY-2-METHYLPROPIONATE synthesis - chemicalbook [chemicalbook.com]

- 5. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 6. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. bibliotekanauki.pl [bibliotekanauki.pl]

- 9. rsc.org [rsc.org]

- 10. Ethyl 3-hydroxy-2-methylbutyrate | C7H14O3 | CID 656467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3 | CID 12263583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. grape butyrate, 5405-41-4 [thegoodscentscompany.com]

An In-depth Technical Guide to Ethyl 3-hydroxy-2-methylpropanoate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of ethyl 3-hydroxy-2-methylpropanoate, a valuable chiral building block in organic synthesis. We will delve into its chemical structure and properties, provide a detailed experimental protocol for its synthesis via the Reformatsky reaction, characterize its spectroscopic signature, and explore its applications, particularly in the realm of drug development.

Unveiling the Structure: The Foundation of Functionality

This compound, with the chemical formula C₆H₁₂O₃, is a β-hydroxy ester.[1][2] Its structure is characterized by an ethyl ester functional group and a hydroxyl group on the β-carbon relative to the carbonyl group. The presence of a chiral center at the C2 position means that it can exist as two enantiomers, (R)-ethyl 3-hydroxy-2-methylpropanoate and (S)-ethyl 3-hydroxy-2-methylpropanoate. This chirality is of paramount importance in the synthesis of stereospecific pharmaceuticals.

Key Structural and Physicochemical Properties:

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₁₂O₃ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| CAS Number | 89534-52-1 | [1] |

| Monoisotopic Mass | 132.078644241 Da | [1] |

| Topological Polar Surface Area | 46.5 Ų | [1] |

| Predicted XlogP | 0.3 | [1] |

Synthesis of this compound: The Reformatsky Reaction

The Reformatsky reaction is a classic and reliable method for the synthesis of β-hydroxy esters.[3] It involves the reaction of an α-halo ester with a carbonyl compound (in this case, formaldehyde) in the presence of metallic zinc.[3] The key intermediate is an organozinc compound, a zinc enolate, which is less reactive than the corresponding lithium or magnesium enolates, thus preventing self-condensation of the ester.

Experimental Workflow: A Step-by-Step Guide

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

Materials:

-

Zinc dust (<10 mesh), activated

-

Ethyl 2-bromopropionate

-

Paraformaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (1.2 equivalents). Activate the zinc by stirring with a small amount of dilute HCl, followed by washing with water, ethanol, and then ether, and finally drying under vacuum.

-

Reaction Setup: Under a nitrogen atmosphere, add anhydrous THF to the flask containing the activated zinc.

-

Initiation: Add a solution of ethyl 2-bromopropionate (1.0 equivalent) and paraformaldehyde (1.1 equivalents) in anhydrous THF dropwise to the stirred suspension of zinc. A small crystal of iodine can be added to initiate the reaction if it does not start spontaneously.

-

Reaction: Once the initial exothermic reaction subsides, heat the mixture to reflux and maintain for 2-3 hours until the consumption of the starting materials is observed by TLC.

-

Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization: The Molecular Fingerprint

The structure of the synthesized this compound can be unequivocally confirmed by a combination of spectroscopic techniques. Based on the analysis of similar compounds, the following spectral data are expected:

¹H NMR Spectroscopy

The proton NMR spectrum will provide information about the different types of protons and their connectivity in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.65 | Multiplet (m) | 2H | HO-CH₂ - |

| ~2.60 | Multiplet (m) | 1H | -CH(CH₃ )- |

| ~2.50 | Broad singlet | 1H | -OH |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~1.15 | Doublet (d) | 3H | -CH(CH₃ )- |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C =O (ester carbonyl) |

| ~65 | HO-C H₂- |

| ~60 | -O-C H₂-CH₃ |

| ~45 | -C H(CH₃)- |

| ~14 | -O-CH₂-C H₃ |

| ~13 | -CH(C H₃)- |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl and carbonyl functional groups.

| Wavenumber (cm⁻¹) | Description | Functional Group |

| ~3400 (broad) | O-H stretch | Hydroxyl (-OH) |

| ~2980 | C-H stretch | Aliphatic |

| ~1730 (strong) | C=O stretch | Ester carbonyl |

| ~1180 | C-O stretch | Ester |

Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 132 | Molecular ion [M]⁺ |

| 115 | [M - H₂O]⁺ |

| 87 | [M - OCH₂CH₃]⁺ |

| 73 | [COOCH₂CH₃]⁺ |

Applications in Drug Development: A Chiral Building Block

The enantiomerically pure forms of this compound are valuable chiral building blocks in the synthesis of complex organic molecules, particularly pharmaceuticals. Its close analog, (R)-mthis compound, is famously known as the "Roche ester" and is a key intermediate in the synthesis of a variety of important compounds, including vitamins and antibiotics.[4] The ethyl ester serves a similar purpose, offering an alternative synthetic handle for medicinal chemists.

The presence of both a hydroxyl and an ester group allows for a wide range of chemical transformations. The hydroxyl group can be further functionalized or used to introduce new stereocenters, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

While specific examples of blockbuster drugs synthesized directly from this compound are not as widely publicized as those from the Roche ester, its utility as a versatile chiral synthon is well-established in the synthetic organic chemistry literature. Its application in the asymmetric synthesis of complex natural products and their analogs is an active area of research. For instance, biocatalytic methods employing ene-reductases have been developed for the asymmetric synthesis of (R)-3-hydroxy-2-methylpropanoates, highlighting the demand for these chiral building blocks in the pharmaceutical industry.[4]

Safety and Handling

This compound is classified as causing skin irritation and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a fundamentally important chiral building block with significant potential in organic synthesis and drug development. Its straightforward synthesis via the Reformatsky reaction and its versatile functional groups make it a valuable tool for the construction of complex, stereochemically defined molecules. This guide has provided a comprehensive overview of its structure, synthesis, and characterization to aid researchers in harnessing the full potential of this versatile compound.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13102430, this compound. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 522537, 2-Ethyl-3-hydroxyhexyl 2-methylpropanoate. [Link].

-

ResearchGate. Scheme 8 Biosynthesis of ethyl 3-hydroxy-2-methylbutanoate 22b. [Link].

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link].

-

Scribd. Reformatsky Reaction | PDF | Solvent | Chemical Substances. [Link].

-

New biocatalytic procedures for the enantioselective synthesis of 3-aryl-3-hydroxy propanoates. [Link].

-

Fringuelli, F., Lanari, D., Pizzo, F., & Vaccaro, L. (2009). An E-factor minimized protocol for the preparation of methyl β-hydroxy esters. Green Chemistry, 11(5), 723-727. [Link].

-

NIST. Propanoic acid, 2-methyl-, 2-ethyl-3-hydroxyhexyl ester. [Link].

-

PubChemLite. This compound (C6H12O3). [Link].

-

ResearchGate. Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction. [Link].

-

Son, J. H., et al. (2003). Sonochemical Reformatsky Reaction Using Indium. Bulletin of the Korean Chemical Society, 24(10), 1473-1475. [Link].

-

Doc Brown's Chemistry. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes. [Link].

-

Moore, S. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C4H8O2. [Link].

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link].

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link].

-

Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). [Link].

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link].

-

SpectraBase. ETHYL-3-HYDROXY-2-METHYLENE-3-(2-PYRIDYL)-PROPIONATE - Optional[13C NMR] - Chemical Shifts. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 249268, Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate. [Link].

-

Organic Chemistry Portal. Reformatsky Reaction. [Link].

-

The Good Scents Company. ethyl 3-hydroxypropanoate, 623-72-3. [Link].

-

YouTube. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link].

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link].

-

Beilstein Journal of Organic Chemistry. Recent developments in the asymmetric Reformatsky-type reaction. [Link].

-

The Royal Society of Chemistry. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. [Link].

-

Semantic Scholar. Process Development on the Enantioselective Enzymatic Hydrolysis of S-Ethyl 2-Ethoxy-3-(4-hydroxyphenyl)propanoate. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 521128, Mthis compound. [Link].

-

MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link].

Sources

A Technical Guide to the Nomenclature, Properties, and Synthesis of Ethyl 3-hydroxy-2-methylpropanoate

Introduction

In the landscape of modern drug discovery and organic synthesis, the precise understanding and manipulation of chiral building blocks are paramount. Among these, β-hydroxy esters stand out as exceptionally versatile intermediates. Their bifunctional nature, possessing both a hydroxyl group and an ester moiety, allows for a wide array of chemical transformations, making them foundational to the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of a representative β-hydroxy ester, Ethyl 3-hydroxy-2-methylpropanoate, focusing on the systematic deconstruction of its IUPAC name, its physicochemical properties, established synthesis protocols, and its significance for professionals in research and drug development.

Decoding the IUPAC Nomenclature: this compound

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds, ensuring that every distinct structure has a unique and unambiguous name. The name "this compound" can be deconstructed to reveal the precise structure of the molecule.

Foundational Principles of Ester Nomenclature

According to IUPAC rules, esters are named in two parts, similar to the naming of salts.[1][2]

-

The Alkyl Group: The first word of the name identifies the alkyl group (derived from an alcohol) that is attached to the single-bonded oxygen atom of the ester group.[3]

-

The Carboxylate Group: The second word identifies the carboxylic acid portion of the molecule. The '-oic acid' suffix of the parent carboxylic acid is replaced with '-oate'.[1][4]

Step-by-Step Deconstruction

Let's apply these principles to This compound :

-

Ethyl : This is the first part of the name, indicating an ethyl group (-CH₂CH₃) is attached to the ester's oxygen atom. This signifies that ethanol was the alcohol precursor for this ester.[1]

-

propanoate : This is the root of the second part, defining the parent chain of the carboxylate portion. "Prop-" indicates a three-carbon chain, and "-oate" confirms it is an ester. The carbon of the carbonyl group (C=O) is designated as carbon-1 (C1).

-

2-methyl : This prefix indicates that a methyl group (-CH₃) is attached to the second carbon (C2) of the propanoate backbone.

-

3-hydroxy : This prefix indicates that a hydroxyl group (-OH) is attached to the third carbon (C3) of the propanoate backbone.

The substituents ("hydroxy" and "methyl") are placed in alphabetical order in the final name.

The following diagram illustrates the relationship between the molecular structure and its IUPAC name.

Caption: Structural deconstruction of this compound.

Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is essential for its application in research and development, influencing factors such as solvent selection, reaction conditions, and bioavailability.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₃ | PubChem[5][6] |

| Molecular Weight | 132.16 g/mol | PubChem[6] |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 89534-52-1 | PubChem[6] |

| SMILES | CCOC(=O)C(C)CO | PubChem[5][6] |

| InChIKey | SLKZIPLLOLLLPQ-UHFFFAOYSA-N | PubChem[5][6] |

| XLogP3-AA (Predicted) | 0.3 | PubChem[6] |

| Hydrogen Bond Donor Count | 1 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[6] |

| Rotatable Bond Count | 4 | PubChem[6] |

Synthesis Methodologies: The Reformatsky Reaction

The synthesis of β-hydroxy esters is a well-established transformation in organic chemistry. One of the most reliable and classic methods is the Reformatsky reaction . This organozinc-mediated reaction involves the addition of an α-halo ester to a carbonyl compound (an aldehyde or ketone).

The causality behind this choice of reaction lies in its high tolerance for other functional groups and its directness in forming the carbon-carbon bond at the desired position. The zinc metal first reacts with the α-halo ester to form an organozinc intermediate, known as a Reformatsky enolate. This enolate is less reactive than a corresponding lithium or magnesium enolate, which reduces self-condensation side reactions and makes it highly chemoselective for addition to the aldehyde.

General Experimental Protocol: Synthesis via Reformatsky Reaction

This protocol describes the synthesis of a β-hydroxy ester from an aldehyde and an α-bromo ester.

Step 1: Activation of Zinc

-

Place zinc dust (1.2 equivalents) in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add a small amount of iodine or 1,2-dibromoethane and gently heat to activate the zinc surface. The disappearance of the iodine color or evolution of gas indicates activation.

-

Cool the flask to room temperature.

Step 2: Formation of the Reformatsky Reagent and Reaction

-

Add anhydrous solvent (e.g., THF or diethyl ether).

-

Add a solution of the aldehyde (1.0 equivalent) and ethyl 2-bromopropionate (1.1 equivalents) in the same anhydrous solvent dropwise to the activated zinc suspension.

-

The reaction is often initiated by gentle heating. Once initiated, the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, stir the reaction mixture at reflux for 1-2 hours until the aldehyde is consumed (monitored by TLC).

Step 3: Workup and Purification

-

Cool the reaction mixture to 0 °C.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to yield the pure this compound.

Caption: General workflow for the Reformatsky synthesis of a β-hydroxy ester.

Significance in Drug Development and Research

The β-hydroxy ester motif is a privileged scaffold in medicinal chemistry. Its utility stems from the strategic placement of two highly versatile functional groups.

-

Chiral Pool Synthesis: this compound possesses two chiral centers. Enantiomerically pure versions of this and similar compounds are invaluable starting materials for the synthesis of complex chiral drugs, allowing for precise control over the stereochemistry of the final API.

-

Bioisosteric Replacement: The hydroxyl and ester groups can serve as bioisosteres for other functional groups, such as amides or carboxylic acids, to modulate properties like cell permeability, metabolic stability, and target binding affinity.[7][8] Ester groups, for instance, are frequently used in prodrug design to mask polar carboxylic acids or alcohols, thereby enhancing oral bioavailability.[9][10] Endogenous esterase enzymes later cleave the ester in vivo to release the active drug.[10]

-

Hydrogen Bonding: The hydroxyl group is an excellent hydrogen bond donor and acceptor, while the ester carbonyl is a hydrogen bond acceptor.[9] These properties are critical for molecular recognition and binding to biological targets like enzymes and receptors.

Structural Verification by Spectroscopy

Confirmation of the successful synthesis and purity of this compound relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would confirm the presence of all proton environments: the ethyl group (a quartet and a triplet), the methyl substituent (a doublet), the protons on the main chain, and the hydroxyl proton (a broad singlet, exchangeable with D₂O).

-

¹³C NMR: Would show six distinct signals, one for each unique carbon atom, including a characteristic signal for the ester carbonyl carbon around 170-175 ppm.

-

-

Infrared (IR) Spectroscopy: This technique is ideal for identifying the key functional groups. The spectrum would exhibit two prominent absorption bands:

-

A strong, broad band around 3400 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group.

-

A sharp, strong band around 1735 cm⁻¹ corresponding to the C=O stretch of the ester carbonyl group.

-

Conclusion

This compound is more than just a chemical name; it represents a highly valuable and versatile molecule in the chemist's toolkit. A systematic understanding of its IUPAC nomenclature provides a direct link to its structure, which in turn dictates its chemical behavior and potential applications. From its straightforward synthesis via methods like the Reformatsky reaction to its strategic deployment in the design of next-generation therapeutics, this compound exemplifies the foundational role that small, well-defined organic molecules play in advancing scientific research and drug development.

References

-

Esters – Structure, Properties and Naming . Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - eCampusOntario Pressbooks. [Link]

-

Naming of Esters . Unknown Source. [Link]

-

Nomenclature of Esters . Chemistry LibreTexts. [Link]

-

Esters . University of Calgary. [Link]

-

This compound (C6H12O3) . PubChemLite. [Link]

-

Naming Esters . Chemistry Steps. [Link]

-

This compound . PubChem, National Institutes of Health. [Link]

-

ethyl 3-hydroxy-2-(hydroxymethyl)propanoate . PubChem, National Institutes of Health. [Link]

-

2-Ethyl-3-hydroxyhexyl 2-methylpropanoate . PubChem, National Institutes of Health. [Link]

-

IUPAC Nomenclature of Carboxylic Acids, Acid Anhydrides, Esters, etc. Aakash Institute. [Link]

-

Classification and IUPAC Nomenclature . Allen Institute. [Link]

-

How to name organic compounds using the IUPAC rules . University of Illinois Springfield. [Link]

-

IUPAC Naming of Simple Esters Chemistry Tutorial . AUS-e-TUTE. [Link]

-

Nomenclature of Alkanes . Chemistry LibreTexts. [Link]

-

Propanoic acid, 2-methyl-, 2-ethyl-3-hydroxyhexyl ester . NIST WebBook. [Link]

-

ethyl 3-hydroxypropanoate, 623-72-3 . The Good Scents Company. [Link]

-

Naming Alkanes . Chemistry LibreTexts. [Link]

-

Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate . ResearchGate. [Link]

-

Pharmaceutical compounds with α‐hydroxy esters . ResearchGate. [Link]

-

The Influence of Bioisosteres in Drug Design . PubMed Central, National Institutes of Health. [Link]

-

Drug design principles - Stereoelectronics . Drug Design Principles. [Link]

-

Application of Bioisosteres in Drug Design . University of Notre Dame. [Link]

-

Ester Bonds in Prodrugs . ACS Chemical Biology. [Link]

Sources

- 1. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. Naming Esters - Chemistry Steps [chemistrysteps.com]

- 3. oit.edu [oit.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. PubChemLite - this compound (C6H12O3) [pubchemlite.lcsb.uni.lu]

- 6. This compound | C6H12O3 | CID 13102430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 9. stereoelectronics.org [stereoelectronics.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Nomenclature of Ethyl 3-hydroxy-2-methylpropanoate

This guide provides a comprehensive overview of the synonyms, identifiers, and nomenclature associated with the chemical compound Ethyl 3-hydroxy-2-methylpropanoate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this compound's various names and identifiers.

Introduction

This compound is a carboxylic ester with the molecular formula C6H12O3.[1][2] Its structure, characterized by a propanoate backbone with a hydroxyl group at the third position and a methyl group at the second, along with an ethyl ester group, gives rise to its specific chemical properties and reactivity. Understanding the diverse nomenclature of this compound is crucial for accurate literature searches, unambiguous communication in scientific contexts, and precise identification in chemical databases and regulatory documents.

Systematic and Common Nomenclature

The naming of a chemical compound can follow several systems, leading to a variety of synonyms. These can be broadly categorized into systematic names, derived from IUPAC rules, and common or trivial names that have been adopted through historical usage.

-

IUPAC Name : The official name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1] This name systematically describes the molecule's structure: "ethyl" refers to the ester group, "propanoate" indicates a three-carbon ester chain, "3-hydroxy" specifies the position of the hydroxyl group, and "2-methyl" indicates the position of the methyl group.

-

Systematic Variant : A common and acceptable systematic variant is Propanoic acid, 3-hydroxy-2-methyl-, ethyl ester .[1] This format names the parent carboxylic acid first and then specifies the ester group.

-

Common Name Variant : A frequently used synonym is ethyl 3-hydroxy-2-methylpropionate .[1] In this case, "propionate" is used in place of "propanoate," which is a common practice for esters of propanoic acid.

The following diagram illustrates the relationship between the core structure and its primary names.

Caption: Relationship between the core compound and its primary synonyms.

Database Identifiers and Registry Numbers

For unambiguous identification in databases and regulatory contexts, a variety of identifiers are used. These are crucial for accurate data retrieval and cross-referencing across different information systems.

| Identifier Type | Identifier | Source (Example) |

| CAS Number | 89534-52-1 | PubChem[1] |

| PubChem CID | 13102430 | PubChem[1] |

| EC Number | 983-928-7 | PubChem[1] |

| InChI | InChI=1S/C6H12O3/c1-3-9-6(8)5(2)4-7/h5,7H,3-4H2,1-2H3 | PubChem[1] |

| InChIKey | SLKZIPLLOLLLPQ-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CCOC(=O)C(C)CO | PubChem[1] |

Experimental Workflow for Synonym Verification

The following workflow outlines a systematic process for verifying the synonyms of a given chemical compound.

Caption: A workflow for the systematic verification of chemical synonyms.

Depositor-Supplied and Other Synonyms

Chemical databases often contain a list of "depositor-supplied" synonyms, which can include a wide range of names from commercial suppliers, patents, and literature. While not always systematic, these synonyms are valuable for comprehensive literature and patent searches.

A selection of other synonyms for this compound includes:[1]

-

ethyl 3-hydroxy-2-methyl-propanoate

-

ethyl3-hydroxy-2-methylpropanoate

-

MFCD16087525

-

SCHEMBL812706

-

AKOS010987068

-

CS-0264889

-

EN300-95131

It is important for researchers to be aware of these variations to ensure thoroughness in their work. The use of a primary identifier like the CAS number (89534-52-1) is the most reliable method to avoid ambiguity when searching for or purchasing this chemical.

Distinguishing from Similar Compounds

Precision in chemical nomenclature is critical to avoid confusion with structurally similar compounds. For example, "Ethyl 2-hydroxy-2-methylpropanoate" (also known as Ethyl 2-hydroxyisobutyrate) has the same molecular formula (C6H12O3) but a different structure, with the hydroxyl and methyl groups both at the second position.[3][4] This highlights the importance of specifying the locants (the numbers indicating the position of functional groups) in the chemical name.

Other related but distinct compounds include:

-

Ethyl 2-amino-3-hydroxy-2-methylpropanoate : Contains an additional amino group.[5]

-

Ethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate : Contains an additional hydroxymethyl group.[6]

-

Propanoic acid, 3-hydroxy-2-methyl-, ethyl ester, (2S)- : Specifies the stereochemistry at the second carbon.[7]

Conclusion

The nomenclature of this compound is multifaceted, encompassing systematic, common, and database-specific names. A thorough understanding of these synonyms is essential for scientific accuracy and effective communication. Researchers and professionals are encouraged to use primary identifiers, such as the CAS number, to ensure the unambiguous identification of this compound. This guide serves as a foundational reference to navigate the complexities of its nomenclature.

References

-

Title: this compound Source: PubChem, National Institutes of Health URL: [Link]

-

Title: 2-Ethyl-3-hydroxyhexyl 2-methylpropanoate Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Ethyl 2-amino-3-hydroxy-2-methylpropanoate Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Ethyl 3-(acetyloxy)-2-(hydroxymethyl)propanoate, (+)- Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Ethyl 2-hydroxyisobutyrate Source: PubChem, National Institutes of Health URL: [Link]

-

Title: this compound (C6H12O3) Source: PubChemLite URL: [Link]

-

Title: Ethyl 3-hydroxy-2-(hydroxymethyl)propanoate Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Propanoic acid, 2-hydroxy-2-methyl-, ethyl ester Source: SIELC Technologies URL: [Link]

Sources

- 1. This compound | C6H12O3 | CID 13102430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H12O3) [pubchemlite.lcsb.uni.lu]

- 3. Ethyl 2-hydroxyisobutyrate | C6H12O3 | CID 6653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Propanoic acid, 2-hydroxy-2-methyl-, ethyl ester | SIELC Technologies [sielc.com]

- 5. Ethyl 2-amino-3-hydroxy-2-methylpropanoate | C6H13NO3 | CID 21198374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 51689-18-0|Ethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate|BLD Pharm [bldpharm.com]

- 7. Propanoic acid, 3-hydroxy-2-methyl-, ethyl ester, (2S)- CAS#: 115992-68-2 [m.chemicalbook.com]

An In-depth Technical Guide to (R)-Ethyl 3-hydroxy-2-methylpropanoate: A Cornerstone Chiral Building Block

This guide provides an in-depth technical overview of (R)-Ethyl 3-hydroxy-2-methylpropanoate, a pivotal chiral building block in modern organic synthesis. Widely known as the "(R)-Roche ester," its stereochemically defined structure is fundamental to the construction of complex, biologically active molecules. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its properties, synthesis, analysis, and strategic applications.

Introduction: The Strategic Importance of the Roche Ester

(R)-Ethyl 3-hydroxy-2-methylpropanoate is a versatile C6 chiral synthon featuring two key stereocenters. Its value lies in its pre-defined (R) configuration at the C2 methyl-bearing carbon, which serves as a reliable anchor point for stereocontrolled chain elongation. This characteristic is particularly crucial in the synthesis of polyketide natural products, a class of compounds renowned for their potent pharmacological activities, including antibiotic and immunosuppressive effects. The ability to purchase or synthesize this building block with high enantiomeric purity obviates the need for costly and often low-yielding chiral resolutions at later stages of a synthetic campaign, making it an exemplar of synthetic efficiency.[1][2][3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's physical and analytical characteristics is paramount for its effective use and quality control.

Core Physical and Chemical Data

The fundamental properties of (R)-Ethyl 3-hydroxy-2-methylpropanoate's methyl ester analogue are summarized below. The ethyl ester shares very similar characteristics.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₃ | PubChem[4] |

| Molecular Weight | 132.16 g/mol | PubChem[4] |

| CAS Number | 62963-29-9 (for R-isomer) | |

| Appearance | Colorless liquid | Sigma-Aldrich[5] |

| Density | ~1.066 g/mL at 25 °C (for methyl ester) | Sigma-Aldrich[5] |

| Boiling Point | 76-77 °C at 12 mmHg (for methyl ester) | Sigma-Aldrich[5] |

| Refractive Index | n20/D ~1.425 (for methyl ester) | Sigma-Aldrich[5] |

| Optical Rotation [α]/D | -26° (c=4 in methanol, for methyl ester) | Sigma-Aldrich[5] |

| Topological Polar Surface Area | 46.5 Ų | PubChem[4] |

Spectroscopic Profile

Analytical characterization confirms the structure and purity of the compound.

-

¹H NMR (CDCl₃): The proton NMR spectrum provides a clear signature. Key expected signals for the methyl ester analogue include a doublet for the C2-methyl group (~1.2 ppm), a multiplet for the C2 proton (~2.7 ppm), a singlet for the ester methyl group (~3.7 ppm), and two diastereotopic protons for the C3 methylene group (~3.7 ppm).[6] The hydroxyl proton appears as a broad singlet.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption band for the hydroxyl group (O-H stretch) around 3400-3500 cm⁻¹ and a sharp, intense peak for the ester carbonyl group (C=O stretch) at approximately 1730-1740 cm⁻¹.[7][8]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows fragmentation patterns corresponding to the loss of water, the ethoxy group, and other characteristic fragments.[9]

Stereoselective Synthesis: Pathways to Enantiopurity

The generation of (R)-Ethyl 3-hydroxy-2-methylpropanoate in high enantiomeric excess (ee) is the central challenge in its production. Methodologies have evolved from classical approaches to highly efficient catalytic and biocatalytic routes.

Asymmetric Catalytic Hydrogenation

One of the most robust and scalable methods involves the asymmetric hydrogenation of the corresponding α,β-unsaturated ester, ethyl 2-(hydroxymethyl)acrylate. This approach leverages chiral transition metal catalysts to induce stereoselectivity.

Expert Insight: The choice of catalyst and ligand is critical. Ruthenium-based catalysts with chiral phosphine ligands, such as SYNPHOS®, have demonstrated exceptional performance, achieving high yields and enantioselectivities (up to 94% ee) on a gram scale.[10] The steric bulk of the ester group can influence the stereochemical outcome, with larger groups often leading to higher ee values.[10]

Caption: General workflow for the synthesis of the Roche ester via asymmetric hydrogenation.

Protocol: Ru-SYNPHOS® Catalyzed Asymmetric Hydrogenation [10]

-

Catalyst Preparation: In an inert atmosphere glovebox, charge a pressure reactor with the substrate (e.g., ethyl 2-(hydroxymethyl)acrylate) and a cationic Ru-SYNPHOS® catalyst (1 mol%).

-

Solvent Addition: Add a suitable solvent, such as methanol (MeOH), to dissolve the reactants.

-

Hydrogenation: Seal the reactor, purge it several times with hydrogen gas (H₂), and then pressurize to the target pressure (e.g., 5-80 bar).

-

Reaction: Stir the mixture at a controlled temperature (e.g., 5-90 °C) for a specified duration (e.g., 23 hours) until the reaction is complete, as monitored by GC or TLC.

-

Work-up: Carefully depressurize the reactor. Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Purify the resulting crude product by vacuum distillation or column chromatography to yield the highly pure (R)-ester.

Biocatalytic Reduction

Biocatalysis offers a green and highly selective alternative for synthesizing chiral alcohols. The asymmetric reduction of ethyl 2-methyl-3-oxobutanoate using whole-cell microorganisms or isolated enzymes can produce the desired stereoisomer with excellent fidelity.

Expert Insight: The choice of biocatalyst dictates the stereochemical outcome. Different strains of microorganisms exhibit different selectivities. For instance, while many yeasts reduce β-keto esters according to Prelog's rule, some organisms like Chlorella pyrenoidosa can produce a mixture of diastereomers, with the syn-(2S, 3R) isomer often formed in very high enantiomeric excess (>99% ee).[11][12] Fungi, such as Penicillium purpurogenum, have also been shown to effectively reduce ethyl 2-methyl 3-oxobutanoate, yielding the anti-(2S, 3S) and syn-(2S, 3R) hydroxy esters with high diastereomeric and enantiomeric excesses.[13] More recently, engineered enoate reductases from the 'old yellow enzyme' family have been employed for the asymmetric bioreduction of acrylate precursors to furnish the (R)-configured product in up to >99% ee.[3]

Protocol: General Whole-Cell Bioreduction [11][13]

-

Culture Preparation: Cultivate the chosen microorganism (e.g., Chlorella vulgaris or Penicillium purpurogenum) in a suitable growth medium until a sufficient cell density is reached.

-

Cell Harvesting: Harvest the cells by centrifugation and wash them with a buffer solution (e.g., phosphate buffer).

-

Biotransformation: Resuspend the cell paste in a buffer solution containing a carbon source (e.g., glucose) to facilitate cofactor regeneration.

-

Substrate Addition: Add the substrate, ethyl 2-methyl-3-oxobutanoate, to the cell suspension. The substrate may be added neat or dissolved in a minimal amount of a water-miscible solvent like ethanol.

-

Incubation: Incubate the reaction mixture on an orbital shaker at a controlled temperature (e.g., 30°C) for 24-72 hours. Monitor the reaction progress using GC or HPLC.

-

Extraction: Once the reaction is complete, remove the cells by centrifugation or filtration. Extract the supernatant or filtrate with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the desired stereoisomer.

Analytical Control for Stereochemical Integrity

Verifying the enantiomeric purity is the most critical analytical step.

| Technique | Purpose | Key Parameters |

| Chiral GC/HPLC | Quantification of Enantiomeric Excess (ee) | Chiral stationary phase (e.g., cyclodextrin-based for GC), mobile phase composition, flow rate, detection method. |

| ¹H NMR with Chiral Shift Reagent | Determination of Enantiomeric Purity | A chiral lanthanide shift reagent (e.g., Eu(hfc)₃) is added to resolve signals of the two enantiomers. |